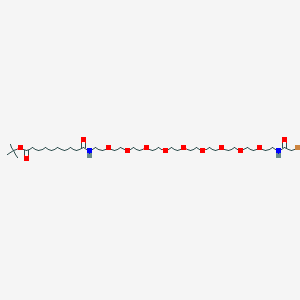
Gymnemic acid I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gymnemic acid I is a triterpenoid saponin glycoside isolated from the leaves of the medicinal plant Gymnema sylvestre, which belongs to the family Asclepiadaceae . This compound is known for its anti-sweet properties, making sweet solutions taste like water after chewing the leaves . This compound is primarily used in the management of diabetes mellitus due to its ability to inhibit the absorption of glucose in the intestines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gymnemic acid I is typically extracted from the leaves of Gymnema sylvestre using solvent extraction methods. The leaves are homogenized with ethanol, followed by centrifugation and incubation . The solvent extraction method involves using ethanol at specific concentrations and temperatures to maximize the yield of gymnemic acid .
Industrial Production Methods: Industrial production of this compound involves biotechnological approaches, including plant tissue culture techniques. These methods use cultures of callus and cell suspension, along with biotic and abiotic elicitation processes involving plant hormones and endophytic fungi . This approach helps in generating higher amounts of gymnemic acid within a short duration to meet market demand .
Análisis De Reacciones Químicas
Types of Reactions: Gymnemic acid I undergoes various chemical reactions, including glycosylation, oxidation, and hydroxylation. These reactions involve enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases .
Common Reagents and Conditions: Common reagents used in these reactions include glycosyl donors for glycosylation and oxidizing agents for oxidation reactions. The conditions typically involve specific pH levels, temperatures, and the presence of cofactors or catalysts .
Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives of this compound .
Aplicaciones Científicas De Investigación
Gymnemic acid I has a wide array of scientific research applications:
Mecanismo De Acción
Gymnemic acid I exerts its effects by interacting with taste receptors on the tongue, specifically those responsible for detecting sweetness. By binding to these receptors, it blocks the ability to taste sweetness, making it an effective tool for managing sugar cravings . Additionally, it inhibits the absorption of glucose in the intestines by blocking the glucose transporters . This dual mechanism helps in reducing overall sugar consumption and managing blood sugar levels.
Comparación Con Compuestos Similares
Gymnemic acid I is unique due to its strong anti-sweet properties and its ability to inhibit glucose absorption. Similar compounds include:
Hodulcine: A dammarane-type triterpene glycoside from the leaves of Hovenia dulcis.
Lactisole: Sodium 2-(4-methoxyphenoxy)propanoate, known for its sweetness-inhibiting properties.
Ziziphin: A triterpene glycoside with similar anti-sweet properties.
These compounds share similar mechanisms of action but differ in their chemical structures and sources.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27+,28+,29-,30-,31+,32-,33+,34+,37+,39-,40+,41+,42+,43-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFSVJGWJQPWFS-KANBBQNYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)COC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8106660.png)
![2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B8106661.png)




![(2S,5S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B8106713.png)
![(18,19,21,22,24-Pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate](/img/structure/B8106718.png)

![(Z)-6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8106726.png)
